molecular formula C8H5BrF2O B1283467 1-(4-Bromophenyl)-2,2-difluoroethanone CAS No. 173974-88-4

1-(4-Bromophenyl)-2,2-difluoroethanone

Cat. No. B1283467
M. Wt: 235.02 g/mol
InChI Key: AULWQWKDUPKRJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-Bromophenyl)-2,2-difluoroethanone involves various strategies, including the use of fluorinated synthons and coupling reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, 2-bromo-3,3,3-trifluoropropene (BTP) was used in photocatalytic defluorinative reactions with N-aryl amino acids to generate gem-difluoro vinyl radicals for radical cyclization, leading to the formation of tetrahydroquinolines . Additionally, 1,3-dibromo-1,1-difluoro-2-propanone served as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles . These methods demonstrate the versatility of bromo- and difluoro-containing compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo- and difluoro-containing compounds can be quite complex. For example, the crystal structure of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed a puckered four-membered ring with specific cis- and trans-relations between substituents . In another study, the crystal structure of a quinoline dione derivative showed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . These studies highlight the diverse conformations and interactions that can occur in bromo- and difluoro-substituted compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo- and difluoro-substituted compounds allows for various transformations. The synthesis of polyimides from a fluorinated diamine monomer indicates that these compounds can undergo polymerization reactions to form materials with desirable properties such as solubility in polar organic solvents and good thermal stability . The photocatalytic reaction involving BTP and N-aryl amino acids demonstrates the potential for creating complex cyclic structures through radical cyclization . Moreover, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for thiazole synthesis shows the utility of these compounds in constructing heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and difluoro-substituted compounds are influenced by their molecular structure. The fluorinated polyimides derived from the novel diamine monomer exhibited high glass transition temperatures and excellent mechanical properties, making them suitable for high-performance applications . The crystallographic analysis of the phosphetanium bromide and the quinoline dione derivative provided insights into the solid-state properties of these compounds, such as conformation and intermolecular interactions . Furthermore, the synthesis of flexible polyethers based on conformational isomerism showed that the phase transition temperatures and thermodynamic parameters of these materials are affected by the substituents, with a trend observed in the breadth of the molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzimidazoles and Thiophene Derivatives

    o-Bromophenyl isocyanide, a related compound to 1-(4-Bromophenyl)-2,2-difluoroethanone, is used in the synthesis of 1-substituted benzimidazoles and thiophene derivatives. These compounds have potential applications in various chemical and pharmaceutical fields (Lygin & Meijere, 2009).

  • Organoboranes Synthesis

    Research demonstrates the transformation of related compounds into organoboranes, which are essential in organic synthesis and medicinal chemistry (Zaidlewicz & Wolan, 2002).

Nonlinear Optical Properties

  • Optoelectronic Applications: A study on chalcone derivatives, including 1-(4-Bromophenyl)-2,2-difluoroethanone, highlights their potential in optoelectronics and semiconductor devices due to their significant nonlinear optical properties (Shkir et al., 2019).

Antifungal and Antibacterial Properties

  • Antifungal Activity

    Halogenated phenyl derivatives have been shown to exhibit broad-spectrum antifungal activity, particularly against yeasts and molds, which indicates potential pharmaceutical applications (Buchta et al., 2004).

  • Synthesis of Antibacterial Compounds

    Research on 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, closely related to the compound , shows its utility in synthesizing various antibacterial agents (El-Hashash et al., 2015).

Polymer Chemistry and Material Science

  • Polymeric Organosilicon Systems: Studies involving bromophenyl compounds focus on the preparation of polymeric organosilicon systems, which have applications in material science and polymer chemistry (Ohshita et al., 1997).

Quantum Chemical Analysis

  • Quantum Chemical Analysis for NLO Applications: The quantum chemical analysis of bromophenyl derivatives, including their vibrational spectroscopic characterization and optical nonlinearity, suggests potential in nonlinear optical (NLO) device fabrication (Singh et al., 2019).

properties

IUPAC Name

1-(4-bromophenyl)-2,2-difluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULWQWKDUPKRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570798
Record name 1-(4-Bromophenyl)-2,2-difluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,2-difluoroethanone

CAS RN

173974-88-4
Record name 1-(4-Bromophenyl)-2,2-difluoroethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2,2-difluoroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-2,2-difluoroethan-1-one
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Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M in hexane) (165 mL, 0.264 mmol) was added dropwise to a −78° C. solution of 1,4-dibromobenzene (60.1 g) in diethyl ether (500 mL). After stirring at −78° C. for 2 h, ethyl trifluoroacetate (40 g) was added dropwise and the mixture was allowed to warm to ambient temperature overnight. The reaction mixture was cooled to −20° C., quenched with saturated aqueous ammonium chloride and extracted with ether. The combined organic phases were washed with saturated aqueous sodium bicarbonate, dried (sodium sulfate) and concentrated in vacuo. Chromatography over silica eluting with petroleum ether/ethyl acetate (20:1) afforded the title compound.
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
60.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
THK Thvedt, E Fuglseth, E Sundby, BH Hoff - Tetrahedron, 2009 - Elsevier
A two-step, one-pot microwave (MW) assisted fluorination of 1-arylethanones to their corresponding 1-aryl-2-fluoroethanones has been developed. The first step utilises Selectfluor™ as …
Number of citations: 27 www.sciencedirect.com
H Loghmani-Khouzani, D Hajiheidari - Journal of Fluorine Chemistry, 2010 - Elsevier
A series of new heterocyclic β-ketosulfides was prepared by the reaction of the corresponding heterocyclic thiols with α-bromoacetophenone and its derivatives. Oxidation of the …
Number of citations: 25 www.sciencedirect.com
YL Li, J Li, J Deng - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
A facile synthetic approach to a series of difluoromethyl ketones from β‐ketoacids has been described. This transformation is achieved through the straightforward decarboxylative …
Number of citations: 25 onlinelibrary.wiley.com
K Boonkitpattarakul, D Soorukram, P Tuchinda… - Journal of Fluorine …, 2011 - Elsevier
The synthetic utility of α,α-difluoro-α-phenylsulfanyl-α-trimethylsilylmethane (PhSCF 2 SiMe 3 ; 1) as a difluoromethyl building block providing a general strategy to α,α-difluoromethyl …
Number of citations: 20 www.sciencedirect.com

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